molecular formula C25H20N4O4S B3006149 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307505-13-1

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B3006149
CAS RN: 307505-13-1
M. Wt: 472.52
InChI Key: DRVVUKHUSBUGFI-UHFFFAOYSA-N
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Description

The compound "4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal properties, including anti-inflammatory, antifungal, and enzyme inhibition activities, as seen in the synthesis and evaluation of various substituted benzamides .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with benzoyl chloride or similar acylating agents. For instance, the solid-phase synthesis technique was employed to produce N-p-Methylbenzyl benzamide, where a polystyryl-sulfonyl chloride resin was treated with p-methylbenzyl amine, followed by acylation and cleavage to yield the desired product . Although the specific synthesis of "4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is not detailed in the provided papers, similar methodologies could be applied for its production.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques such as UV-Vis, FTIR, 1H NMR, 13C NMR, and ESI-MS, as well as X-ray crystallography . For example, the crystal structure of N-p-Methylbenzyl benzamide was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds within the crystal . Similarly, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, was characterized, showing intramolecular and intermolecular hydrogen bonding and oxygen-π stacking interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including complexation with metal ions, which may enhance their biological and catalytic potential . The complexation reactions often involve the formation of coordination bonds between the ligand (benzamide derivative) and metal ions, as seen in the synthesis of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and molar conductance, can be influenced by their molecular structure and the presence of various functional groups. The molar conductance measurements indicate whether the compounds are electrolytes or non-electrolytes in nature . The IR spectra can provide insights into the functional groups present and any shifts in absorption bands due to complexation or other reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of substituted benzamide/benzene sulfonamides, including structures related to 4-Benzoyl-N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, have been extensively studied. These compounds have been synthesized in various yields and evaluated for their potential as anti-inflammatory and anti-cancer agents, showcasing the chemical's versatility in medicinal chemistry research (Madhavi Gangapuram & K. Redda, 2009). Furthermore, the antimicrobial activity of substituted benzamide derivatives has been evaluated, indicating the compound's relevance in the development of new antibacterial and antifungal therapies (M. Laxmi, G. Ravi, & A. Nath, 2019).

Potential Applications in Drug Discovery

Research on benzamide derivatives extends into the exploration of their utility in drug discovery, particularly as inhibitors of specific enzymes or receptors. For instance, novel piperidine derivatives synthesized from benzamide compounds have shown significant anti-acetylcholinesterase activity, underscoring the chemical's potential as a candidate for treating conditions such as dementia (H. Sugimoto et al., 1990). Additionally, the synthesis of novel acridine and bis acridine sulfonamides from benzamide compounds has revealed effective inhibitory activity against carbonic anhydrase isoforms, hinting at potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ramazan Ulus et al., 2013).

Chemical Synthesis Techniques

The compound has also been a focus in studies aimed at improving chemical synthesis techniques. For example, solid-phase synthesis techniques have been employed to produce derivatives, including N-p-Methylbenzyl Benzamide, showcasing advancements in synthesis methodologies that could be applied to related benzamide derivatives for more efficient production and purification processes (Juntao Luo & Wenqiang Huang, 2004).

Future Directions

The future directions for “4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” could involve further exploration of its biological activities. Given the reported anti-angiogenesis activities of similar compounds , it could be interesting to investigate its potential applications in medical and pharmaceutical research.

properties

IUPAC Name

4-benzoyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-17-15-16-26-25(27-17)29-34(32,33)22-13-11-21(12-14-22)28-24(31)20-9-7-19(8-10-20)23(30)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVVUKHUSBUGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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